1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
Description
1-[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a synthetic organic compound featuring a pyrazole core substituted with a 2-fluoroethyl group at the N1 position. The methanamine moiety is further functionalized with a 2-thienylmethyl group, introducing sulfur-containing aromaticity. The compound’s fluoroethyl group enhances lipophilicity, while the thienylmethyl substituent may contribute to π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H |
InChI Key |
VSPRZGWPLYZFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction involving a thienylmethyl halide and the pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl and thienylmethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine with structurally related compounds from the provided evidence:
Key Observations:
Heterocyclic Core Variations: The target compound and ’s analog share a pyrazole core, while ’s compound uses an imidazole. Imidazoles exhibit higher basicity (pKa ~7) compared to pyrazoles (pKa ~2.5), affecting protonation states under physiological conditions.
Substituent Effects: The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability. The 2-thienylmethyl group in the target compound provides sulfur-based aromaticity, which may improve interactions with cysteine-rich protein domains compared to ’s 5-fluoro-2-thienyl substituent.
Physicochemical Properties :
- The dihydrochloride salt in ’s compound significantly improves aqueous solubility (critical for oral bioavailability), whereas the free base form of the target compound may require formulation optimization.
- The higher molecular weight of ’s analog (323.81 g/mol) suggests reduced blood-brain barrier permeability compared to the target compound.
Research Findings and Implications
- Structural Activity Relationships (SAR) : Fluorine substitution at the ethyl position (as in the target compound) is a common strategy to enhance metabolic stability without drastically increasing molecular weight.
- Biological Activity Gaps: While none of the provided evidence directly addresses the target compound’s pharmacological activity, analogs like N-(1H-benzimidazol-2-yl)methanamines () have demonstrated effects on plant germination, hinting at possible bioactivity in eukaryotic systems.
- Synthetic Accessibility : The pyrazole-thiophene scaffold is synthetically tractable, with routes likely involving nucleophilic substitution or Suzuki-Miyaura coupling, as seen in ’s pyrazole-triazole derivatives.
Biological Activity
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been noted for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClFN5 |
| Molecular Weight | 287.76 g/mol |
| CAS Number | 1856072-56-4 |
| IUPAC Name | This compound |
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole compounds, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action often involves interaction with various molecular targets such as enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : Potential interaction with specific receptors could lead to modulation of signaling pathways relevant to disease processes.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This suggests that our compound may have similar properties due to its structural similarities with known COX inhibitors .
- Anticancer Properties : Another investigation into pyrazole derivatives indicated their potential as anticancer agents through the induction of apoptosis in cancer cell lines. This was attributed to the ability of these compounds to interfere with cell cycle progression and promote programmed cell death.
- Neuroprotective Effects : Research has also suggested that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced damage, indicating a possible therapeutic role in neurodegenerative diseases .
Comparative Analysis
To further understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine | Anti-inflammatory, Anticancer | Ethyl group enhances lipophilicity |
| 1-(1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine | Moderate analgesic effects | Methyl group may alter receptor binding |
| 1-[1-(3-fluoropropyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine | Antioxidant properties | Fluoropropyl group increases stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
